molecular formula C18H25NO4 B176843 (5R)-5-Benzyl-1-Boc-L-pipecolinic acid CAS No. 167423-92-9

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid

Cat. No. B176843
M. Wt: 319.4 g/mol
InChI Key: FDOLGKUYGFYUTN-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid, also known as (5R)-5-Benzyl-L-pipecolic acid or (5R)-5-Benzyl-1-carboxy-L-piperidine, is a chemical compound that belongs to the class of pipecolic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is not fully understood. However, it has been suggested that it may act as a chiral auxiliary by controlling the stereochemistry of reactions. Additionally, it may act as a ligand for metal ions, which can affect the reactivity and selectivity of the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. However, it has been reported to exhibit low toxicity and good biocompatibility, which makes it suitable for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its ability to control the stereochemistry of reactions, which makes it a valuable tool in asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, which makes it suitable for use in biological applications. However, one limitation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. One potential area of research is the development of new synthetic methods for the compound, which may improve the yield and purity of the product. Additionally, further investigation of the mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid may lead to new applications in asymmetric synthesis and metal ion catalysis. Furthermore, the biocompatibility of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid suggests that it may have potential applications in drug delivery and biomedical imaging.

Synthesis Methods

The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves the reaction of L-pipecolinic acid with benzyl chloroformate and triethylamine in dichloromethane. This reaction results in the formation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid as a white solid with a yield of approximately 70%. The purity of the compound can be further improved by recrystallization from methanol.

Scientific Research Applications

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various natural products, such as alkaloids and peptides. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Furthermore, (5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been investigated for its potential as a ligand for metal ions, such as copper and zinc.

properties

CAS RN

167423-92-9

Product Name

(5R)-5-Benzyl-1-Boc-L-pipecolinic acid

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1

InChI Key

FDOLGKUYGFYUTN-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2

SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2

synonyms

1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI)

Origin of Product

United States

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